1,1-Bis(4-chlorophenyl)-2-(isopropylamino)-1-ethanol
Overview
Description
1,1-Bis(4-chlorophenyl)-2-(isopropylamino)-1-ethanol (BCIPEA) is a synthetic compound that has been used in a variety of scientific research applications. BCIPEA is a chiral compound that has been used as a model compound for the study of chirality and its effects on the pharmacokinetics and pharmacodynamics of drugs. BCIPEA has also been used in the synthesis of other compounds, including drugs and drug metabolites.
Scientific Research Applications
Metabolic Studies
- Metabolism in Mice and Hamsters : Research indicates that 1,1-Bis(4-chlorophenyl)-2-(isopropylamino)-1-ethanol undergoes metabolic transformations in mice and hamsters, forming various metabolites like 2,2-bis(p-chlorophenyl)acetic acid and 2,2-bis(p-chlorophenyl)ethanol (Gold & Brunk, 1983) (Gold & Brunk, 1984).
Environmental Analysis
- Identification in Environmental Samples : Techniques like dispersive liquid-phase microextraction have been developed for the determination of this compound and its degradation products in environmental water samples, highlighting its significance in environmental monitoring (Li et al., 2010).
Catalysis Research
- Catalysis of Alcohol Oxidation : Oxo-rhenium complexes have been studied for their efficiency in the oxidation of alcohols, using compounds like bis(4-chlorophenyl) sulfoxide as the oxidant agent, showcasing the role of similar compounds in catalytic processes (Sousa et al., 2013).
Organometallic Chemistry
- Formation of Hybrid Crystals : Studies in organometallic chemistry have explored the hydrogen bond directed molecular recognition between derivatives of this compound and other compounds, forming hybrid crystals with different structures and properties (Lee and Chung et al., 1999).
Polymer Science
- Synthesis of Functionalized Polymers : Research in polymer science has included the synthesis of reactive polysulfones with carboxylic side groups using compounds like bis(4-chlorophenyl) sulfone, demonstrating the application of similar compounds in creating new materials (Koch & Ritter, 1994).
Properties
IUPAC Name |
1,1-bis(4-chlorophenyl)-2-(propan-2-ylamino)ethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19Cl2NO/c1-12(2)20-11-17(21,13-3-7-15(18)8-4-13)14-5-9-16(19)10-6-14/h3-10,12,20-21H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWPLXYPCRZFALK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC(C1=CC=C(C=C1)Cl)(C2=CC=C(C=C2)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19Cl2NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401143932 | |
Record name | 4-Chloro-α-(4-chlorophenyl)-α-[[(1-methylethyl)amino]methyl]benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401143932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
102201-72-9 | |
Record name | 4-Chloro-α-(4-chlorophenyl)-α-[[(1-methylethyl)amino]methyl]benzenemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=102201-72-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-α-(4-chlorophenyl)-α-[[(1-methylethyl)amino]methyl]benzenemethanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401143932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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